molecular formula C6H9N3OS B12955690 3-(Thiazol-4-yl)propanehydrazide

3-(Thiazol-4-yl)propanehydrazide

Cat. No.: B12955690
M. Wt: 171.22 g/mol
InChI Key: LVQKJQUQUBXMGI-UHFFFAOYSA-N
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Description

3-(Thiazol-4-yl)propanehydrazide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the thiazole ring in this compound makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazol-4-yl)propanehydrazide typically involves the reaction of thiazole derivatives with hydrazine or its derivatives. One common method is the condensation of 4-thiazolecarboxaldehyde with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Thiazol-4-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

3-(Thiazol-4-yl)propanehydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Thiazol-4-yl)propanehydrazide involves its interaction with various molecular targets and pathways. The thiazole ring can bind to DNA and proteins, affecting their function. For example, it may inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells. Additionally, the compound can modulate signaling pathways, such as those involved in inflammation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Tiazofurin: An anticancer drug featuring a thiazole ring

Uniqueness

3-(Thiazol-4-yl)propanehydrazide is unique due to its specific structure, which combines a thiazole ring with a propanehydrazide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

3-(1,3-thiazol-4-yl)propanehydrazide

InChI

InChI=1S/C6H9N3OS/c7-9-6(10)2-1-5-3-11-4-8-5/h3-4H,1-2,7H2,(H,9,10)

InChI Key

LVQKJQUQUBXMGI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)CCC(=O)NN

Origin of Product

United States

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